molecular formula C14H26N2O4 B8485798 Ethyl 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate

Ethyl 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate

Cat. No. B8485798
M. Wt: 286.37 g/mol
InChI Key: OOMMQLAPJVAZMV-UHFFFAOYSA-N
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Patent
US09371322B2

Procedure details

Ethyl 6-((tert-butoxycarbonylamino)methyl)picolinate (8.74 g, 31.2 mmol) was dissolved in AcOH and degassed with argon in a reactor (Roth), then catalytical amount PtO2 was added and degassed with argon again. The reaction was stirred at room temperature under H2 (40 bar) for 3 days. 8a was not fully converted. The reaction mixture was filtered through celite, concentrated in vacuo and purified with flash chromatography in EE. The retrieval of 8a was repeated until 100% converted with the same procedure.
Quantity
8.74 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[N:15]=[C:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:13]=[CH:12][CH:11]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CC(O)=O>[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]1[NH:15][CH:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:13][CH2:12][CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
8.74 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC=CC(=N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under H2 (40 bar) for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon in a reactor (Roth)
ADDITION
Type
ADDITION
Details
catalytical amount PtO2 was added
CUSTOM
Type
CUSTOM
Details
degassed with argon again
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified with flash chromatography in EE

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(C)(C)(C)OC(=O)NCC1CCCC(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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